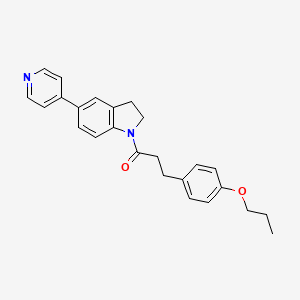
3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one, also known as PPI-4 or GW 405833, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including its ability to act as a selective antagonist of the GPR40 receptor and its potential to modulate insulin secretion.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
The synthesis of pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical applications, highlights the utility of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyrano[2,3-d]pyrimidindione derivatives through one-pot multicomponent reactions. This approach underscores the broader catalytic applications for developing lead molecules, demonstrating the compound's relevance in complex organic syntheses (Parmar, Vala, & Patel, 2023).
Advancements in Indole Synthesis
Indole synthesis, crucial for producing a wide range of biologically active molecules, benefits from the methodologies involving the compound . The classification and comprehensive review of indole syntheses provide a framework for understanding how such compounds contribute to innovative approaches in organic chemistry, offering insights into the creation of indole derivatives with significant pharmacological potential (Taber & Tirunahari, 2011).
Biological Activities of α-Carboline Derivatives
α-Carboline derivatives, containing a pyridine ring fused with an indole backbone, demonstrate diverse bioactivities. The compound's role in synthesizing α-carboline alkaloids underlines its importance in medicinal chemistry, offering potential treatments for diseases through antitumor, antimicrobial, and anti-Alzheimer's activities. This comprehensive review on α-carbolines illuminates the therapeutic possibilities and challenges in further exploring this class of compounds (Li et al., 2022).
Pyridine and Quinoline-Based Compounds
The compound's relevance extends to the development of corrosion inhibitors, showcasing its application in materials science. Quinoline and its derivatives, including those with pyridine scaffolds, serve as effective anticorrosive agents due to their high electron density and ability to form stable chelating complexes. This application signifies the compound's versatility beyond pharmaceuticals, indicating its potential in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Material Development
Lastly, the synthesis and application of quinazoline derivatives for electronic devices highlight the compound's role in optoelectronic material development. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems reveals its value in creating novel materials for organic light-emitting diodes (OLEDs) and other electronic applications. This research domain emphasizes the compound's contribution to advancing technology and material science (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-propoxyphenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-2-17-29-23-7-3-19(4-8-23)5-10-25(28)27-16-13-22-18-21(6-9-24(22)27)20-11-14-26-15-12-20/h3-4,6-9,11-12,14-15,18H,2,5,10,13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISWSALMUDWOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

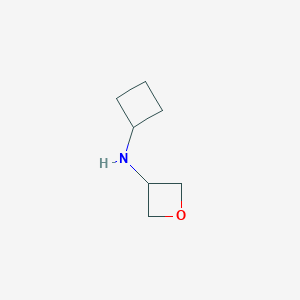
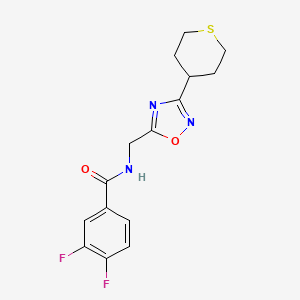
![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2984605.png)

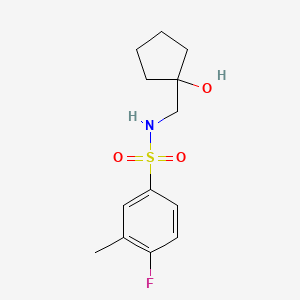
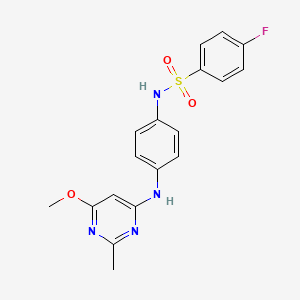

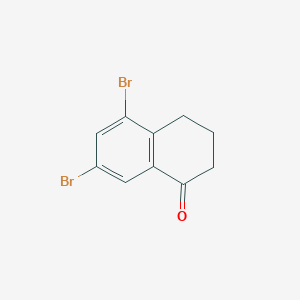
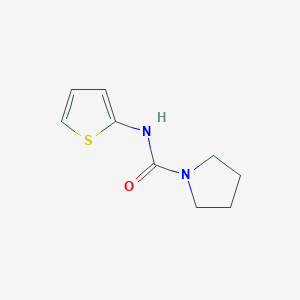
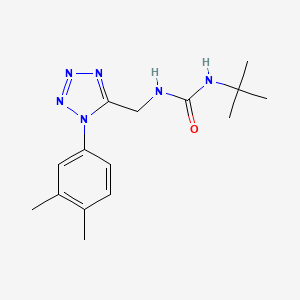
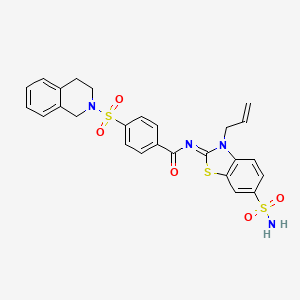
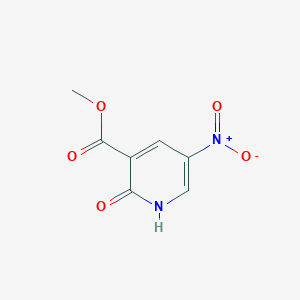
![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2984620.png)
